molecular formula C7H11ClN2 B6314533 2-Aminocyclohex-1-ene-1-carbonitrile HCl CAS No. 1956384-87-4

2-Aminocyclohex-1-ene-1-carbonitrile HCl

Cat. No.: B6314533
CAS No.: 1956384-87-4
M. Wt: 158.63 g/mol
InChI Key: NCTXKDVHTLSBDP-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-ene-1-carbonitrile HCl is a versatile chemical compound with the molecular formula C7H10N2·HCl. It is a cyclohexane derivative that features an amino group and a nitrile group on a cyclohexene ring. This compound is known for its unique reactivity and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclohex-1-ene-1-carbonitrile HCl typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohex-1-ene-1-carbonitrile HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminocyclohex-1-ene-1-carbonitrile HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Aminocyclohex-1-ene-1-carbonitrile HCl involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and enzymes, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclohex-1-ene-1-carbonitrile HCl stands out due to its unique combination of an amino group and a nitrile group on a cyclohexene ring. This structural feature imparts distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-aminocyclohexene-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTXKDVHTLSBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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